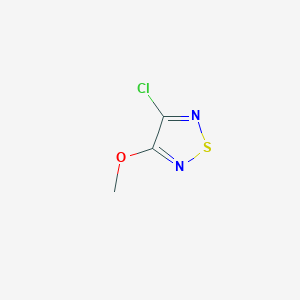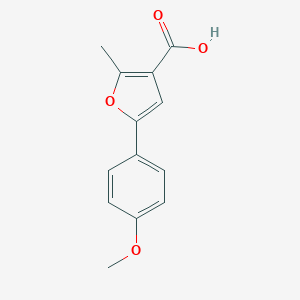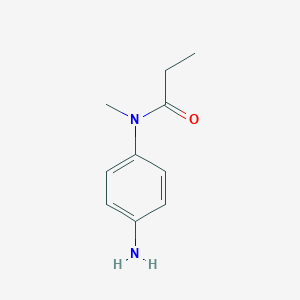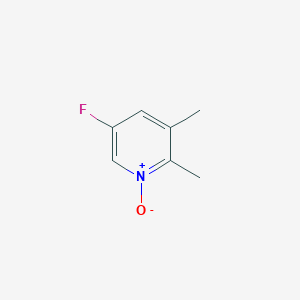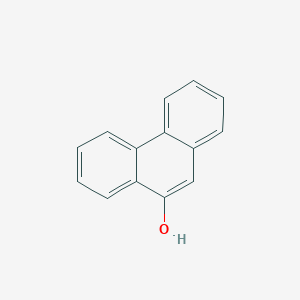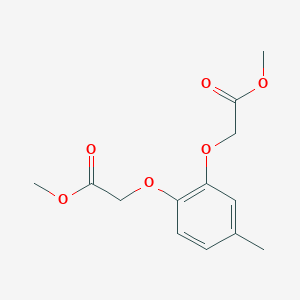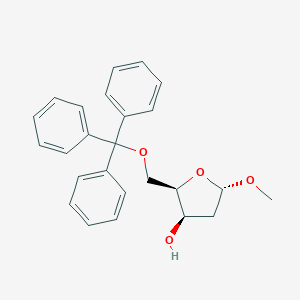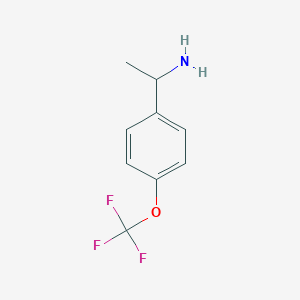
1-(4-(Trifluoromethoxy)phenyl)ethanamine
説明
Synthesis Analysis
The synthesis of compounds closely related to 1-(4-(Trifluoromethoxy)phenyl)ethanamine involves intricate chemical procedures. For instance, a study by Huang et al. (2016) explores the use of diazo compounds for electrophilic trifluoromethylthiolation reactions, which could be adapted for synthesizing related trifluoromethyl compounds (Huang et al., 2016). Another example is the work by Luo et al. (2008) on a novel synthetic route for a key intermediate of Silodosin, highlighting methods that could potentially be applied to synthesize 1-(4-(Trifluoromethoxy)phenyl)ethanamine (Luo et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-(Trifluoromethoxy)phenyl)ethanamine can be complex and is often characterized using advanced techniques such as X-ray crystallography. Bikas et al. (2019) provided detailed insights into the crystal structure of 1-phenyl-1,2-ethanediol, which can give us a basis for understanding the structural aspects of similar compounds (Bikas et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of trifluoromethylated compounds are of particular interest. Koga et al. (2023) discussed the regio- and stereocontrolled preparation of α-(trifluoromethyl)-β-(phenylthio) enamines, providing insight into the chemical behavior and potential reactions involving trifluoromethyl groups (Koga et al., 2023).
Physical Properties Analysis
Physical properties such as solubility, melting point, and glass transition temperature are crucial for understanding the behavior of chemical compounds. While specific studies on 1-(4-(Trifluoromethoxy)phenyl)ethanamine's physical properties are scarce, research on similar fluorinated compounds, such as those by Yin et al. (2005), offers valuable information on related physical characteristics (Yin et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and stability under various conditions, are essential for the application of 1-(4-(Trifluoromethoxy)phenyl)ethanamine. Wang et al. (2018) explored the catalysis of dehydrative amidation, which could be relevant for understanding the chemical properties of compounds with trifluoromethyl groups (Wang et al., 2018).
科学的研究の応用
- Scientific Field: Material Science, specifically in the development of Electrochromic Devices .
- Summary of the Application: The compound “1-(4-(Trifluoromethoxy)phenyl)ethanamine” is used in the synthesis of polymers that serve as promising anodic materials for Electrochromic Devices . These devices can change their color when exposed to electric voltage, making them useful in various applications like smart windows, auto-dimming mirrors, and energy storage devices .
- Methods of Application or Experimental Procedures: The anodic layers were prepared potentiostatically onto glass substrates at +0.9 V . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS .
- Results or Outcomes: The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm 2 C −1 at 1050 nm .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapors and spray/mists, using suitable respiratory protection if ventilation is inadequate, and avoiding contact with skin and eyes .
特性
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)ethanamine | |
CAS RN |
123195-23-3 | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



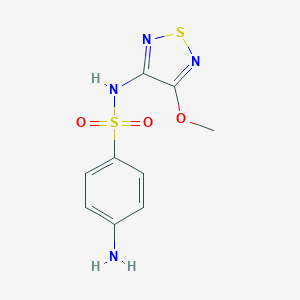
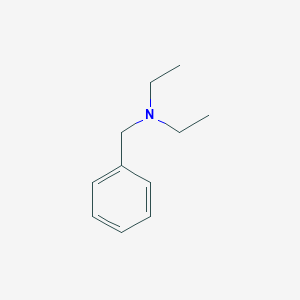
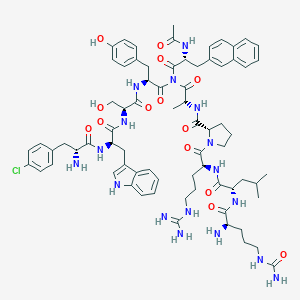
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
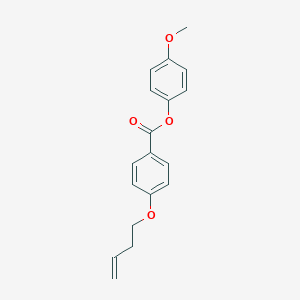
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
